molecular formula C7H8Br2N2 B14914216 3,5-Dibromo-4-methylbenzene-1,2-diamine

3,5-Dibromo-4-methylbenzene-1,2-diamine

Cat. No.: B14914216
M. Wt: 279.96 g/mol
InChI Key: RSFQXXPRDCNQRF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzene-1,2-diamine is a halogenated aromatic diamine featuring bromine substituents at the 3- and 5-positions and a methyl group at the 4-position of the benzene ring. Such diamines are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing heterocyclic compounds like indoloquinoxalines or coordination complexes .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H8Br2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3

InChI Key

RSFQXXPRDCNQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylbenzene-1,2-diamine is commonly synthesized through the bromination of 4-methylbenzene-1,2-diamine. The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves a multi-step synthesis process. This includes the initial bromination of 4-methylbenzene-1,2-diamine followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of dyes, pigments, and photosensitive materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key features of 3,5-Dibromo-4-methylbenzene-1,2-diamine with its analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
This compound Not provided 3-Br, 5-Br, 4-CH₃ ~301.97 (calculated) Pharmaceutical intermediates, materials
3,6-Dibromobenzene-1,2-diamine Not provided 3-Br, 6-Br 273.93 Industrial synthesis, polymers
4-Bromo-1,2-diaminobenzene 1575-37-7 4-Br 203.04 Ligand synthesis, corrosion inhibitors
3,5-Dimethyl-1,2-phenylenediamine 3171-46-8 3-CH₃, 5-CH₃ 136.19 Organic electronics, dye precursors

Key Observations:

  • Substituent Effects: Bromine atoms increase molecular weight and polarity compared to methyl groups, influencing solubility and reactivity. The 3,5-dibromo-4-methyl derivative’s steric hindrance may reduce nucleophilic aromatic substitution rates relative to mono-bromo analogs .
  • Isomerism : The 3,5-dibromo isomer (target compound) vs. 3,6-dibromobenzene-1,2-diamine () highlights positional effects on electronic properties and crystal packing, critical for material applications .

Biological Activity

3,5-Dibromo-4-methylbenzene-1,2-diamine, also known as 3,6-dibromobenzene-1,2-diamine, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8Br2N2 and features two bromine atoms and two amino groups attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Various studies have investigated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of different cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it can inhibit protein kinases that play a crucial role in signaling pathways associated with tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.

The mechanism by which this compound exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound's ability to form halogen bonds, which can facilitate binding to target sites on proteins or nucleic acids.

Case Study 1: Anticancer Efficacy

A study conducted on human malignant cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The selectivity index (SI), which measures toxicity to cancer cells versus normal cells, indicated a favorable profile for this compound.

Cell LineIC50 (µM)Selectivity Index
HL-60 (Leukemia)5.010
HSC-2 (Carcinoma)3.08
Normal Fibroblasts50.0-

Case Study 2: Enzyme Inhibition

In vitro studies revealed that this compound effectively inhibited specific kinases involved in cell signaling pathways. The inhibition was dose-dependent and showed a significant reduction in enzyme activity at concentrations above 10 µM.

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